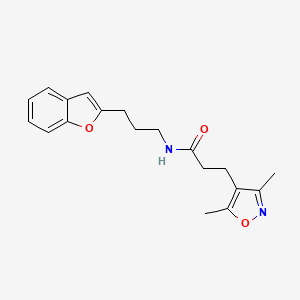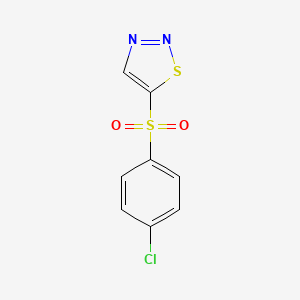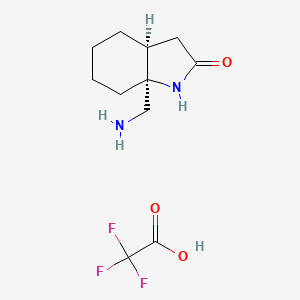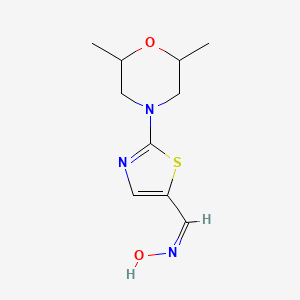
N-(3-(benzofuran-2-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(benzofuran-2-yl)propyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide, also known as BFPVIP, is a compound that has been used in scientific research for its potential therapeutic properties. It is a small molecule that has been synthesized and studied for its effects on the body's biochemical and physiological processes.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis Techniques : Innovative synthesis methods have been developed for benzofuran derivatives, demonstrating their importance in organic synthesis. For instance, a palladium-catalyzed cyanation of heteroarenes via C-H functionalization presents an alternative approach for preparing aryl nitriles, showcasing benzofurans' versatility in synthetic chemistry (Ding & Jiao, 2011).
Chemical Transformations : Another study highlighted the Lewis acid-catalyzed synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, underlining the utility of benzofuran derivatives in constructing complex organic molecules (Huang et al., 2019).
Biological and Pharmacological Applications
Anticancer Activity : Benzofuran derivatives have been explored for their anticancer properties. A study on benzofuran substituted chalcones revealed their potential in targeting cancer cells, indicating a promising avenue for developing new anticancer agents (Coskun et al., 2016).
Anticonvulsant Properties : Isoxazole derivatives have been synthesized and evaluated for anticonvulsant activity, suggesting the role of such compounds in designing new therapies for epilepsy (Ch. Venkateshwar Reddy et al., 2010).
Material Science and Sensing Applications
- Fluorescent Probes : Research on benzofuran derivatives for developing fluorescent probes has shown that these compounds can serve as efficient materials for sensing and imaging purposes. The synthesis of novel quinoline derivatives emitting green light in various solvents points towards applications in molecular sensing and imaging (Bodke et al., 2013).
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-17(14(2)24-21-13)9-10-19(22)20-11-5-7-16-12-15-6-3-4-8-18(15)23-16/h3-4,6,8,12H,5,7,9-11H2,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGRKQHMIHOJDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[2-(Diethylamino)ethyl]amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2355929.png)
![N-(2,5-dimethoxyphenyl)-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B2355930.png)
![4-tert-butyl-N-{3-oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]propyl}benzene-1-sulfonamide](/img/structure/B2355931.png)
![4-ethoxy-N-[2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2355932.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2355936.png)
![N-(2-methoxyphenyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2355940.png)


![1-(2-Ethylbenzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2355944.png)
![3-[1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2355945.png)


![N-[(4-methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide](/img/no-structure.png)